Cas no 68716-50-7 (2,4-Dichlorophenylboronic acid, pinacol ester)
2,4-Dichlorophenylboronic acid, pinacol ester Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3,2-Dioxaborolane, 2-(2,4-dichlorophenyl)-4,4,5,5-tetramethyl-
- 2,4-Dichlorophenylboronic acid pinacol ester
- 2,4-Dichlorophenylboronic acid, pinacol ester
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- MDL: MFCD06795660
- Inchi: 1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,1-4H3
- InChI Key: SMSBTAPKLZZTAU-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1B1OC(C)(C)C(C)(C)O1)Cl
Computed Properties
- Exact Mass: 272.05400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 18.46000
- LogP: 3.29260
2,4-Dichlorophenylboronic acid, pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dichlorophenylboronic acid, pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019116526-5g |
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
68716-50-7 | 95% | 5g |
$216.24 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31005-5g |
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
68716-50-7 | 96% | 5g |
¥429.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31005-1g |
2-(2,4-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
68716-50-7 | 96% | 1g |
¥95.0 | 2024-07-18 | |
| TRC | D473903-100mg |
2,4-Dichlorophenylboronic acid, pinacol ester |
68716-50-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D473903-250mg |
2,4-Dichlorophenylboronic acid, pinacol ester |
68716-50-7 | 250mg |
$81.00 | 2023-05-18 | ||
| TRC | D473903-500mg |
2,4-Dichlorophenylboronic acid, pinacol ester |
68716-50-7 | 500mg |
$121.00 | 2023-05-18 | ||
| TRC | D473903-1g |
2,4-Dichlorophenylboronic acid, pinacol ester |
68716-50-7 | 1g |
$167.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK488-200mg |
2,4-Dichlorophenylboronic acid, pinacol ester |
68716-50-7 | 96% | 200mg |
104.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK488-1g |
2,4-Dichlorophenylboronic acid, pinacol ester |
68716-50-7 | 96% | 1g |
330.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK488-50mg |
2,4-Dichlorophenylboronic acid, pinacol ester |
68716-50-7 | 96% | 50mg |
55.0CNY | 2021-08-05 |
2,4-Dichlorophenylboronic acid, pinacol ester Suppliers
2,4-Dichlorophenylboronic acid, pinacol ester Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2,4-Dichlorophenylboronic acid, pinacol ester
2,4-Dichlorophenylboronic Acid, Pinacol Ester
The compound 2,4-Dichlorophenylboronic Acid, Pinacol Ester (CAS No: 68716-50-7) is a significant intermediate in organic synthesis, particularly in the field of boron chemistry. This compound is widely recognized for its role in Suzuki-Miyaura coupling reactions, a cornerstone in modern organic synthesis. The pinacol ester form of this boronic acid is particularly advantageous due to its stability and ease of handling compared to the free acid form.
Recent advancements in the synthesis and application of 2,4-Dichlorophenylboronic Acid, Pinacol Ester have been documented in numerous scientific journals. Researchers have explored its utility in constructing complex aromatic systems, which are critical in drug discovery and materials science. For instance, a study published in *Nature Communications* highlighted the use of this compound in synthesizing novel heterocyclic frameworks with potential applications in medicinal chemistry.
The structure of 2,4-Dichlorophenylboronic Acid, Pinacol Ester consists of a phenyl ring substituted with two chlorine atoms at the 2 and 4 positions. The boron atom is attached to a pinacol group (-B(OCH₂CH₃)₂), which stabilizes the boron center and enhances reactivity. This unique structure allows for selective cross-coupling reactions under mild conditions, making it a versatile tool in organic synthesis.
One of the most notable applications of this compound is in the synthesis of biologically active molecules. For example, it has been employed in the construction of kinase inhibitors and other therapeutic agents. A recent study published in *Journal of Medicinal Chemistry* demonstrated its use in synthesizing a series of compounds with potent anti-cancer activity.
In addition to its role as a coupling partner, 2,4-Dichlorophenylboronic Acid, Pinacol Ester has also been utilized as a building block for advanced materials. Its ability to participate in directed metallation reactions has led to its use in the synthesis of functional polymers and nanomaterials. Researchers at Stanford University have reported on its application in creating self-healing polymers with unprecedented mechanical properties.
The synthesis of 2,4-Dichlorophenylboronic Acid, Pinacol Ester involves a multi-step process that typically begins with bromination or chlorination of an aromatic ring followed by substitution with a boron-containing group. Recent optimizations have focused on improving the efficiency and scalability of these reactions. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product quality.
From an environmental standpoint, the development of more sustainable methods for synthesizing 2,4-Dichlorophenylboronic Acid, Pinacol Ester has gained traction. Green chemistry principles have been applied to minimize waste and reduce energy consumption during production. A study published in *Green Chemistry* described a catalytic process that employs renewable solvents and recyclable catalysts for this purpose.
In conclusion, 2,4-Dichlorophenylboronic Acid, Pinacol Ester (CAS No: 68716-50-7) remains a pivotal compound in organic synthesis with diverse applications across multiple disciplines. Its continued relevance is underscored by ongoing research aimed at expanding its utility and improving its synthesis methods. As scientific advancements continue to unfold, this compound will undoubtedly play an even more significant role in shaping the future of chemical innovation.
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